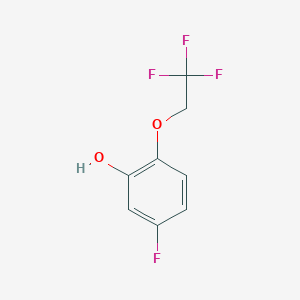
3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline: is an organic compound characterized by the presence of multiple tert-butyl groups attached to an aniline core. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline typically involves the reaction of 3,5-di-tert-butylaniline with tert-butylbenzene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted anilines, and various derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline is used as a precursor for synthesizing complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers explore its interactions with biological molecules to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of diseases where oxidative stress plays a role.
Industry
Industrially, the compound is used in the production of polymers, resins, and other materials. Its stability and resistance to degradation make it suitable for applications requiring long-term durability.
Mécanisme D'action
The mechanism of action of 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups influence its binding affinity and specificity. In biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butylcatechol: Known for its antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of pharmaceuticals and as an antioxidant.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A primary antioxidant for stabilizing polymers.
Uniqueness
3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline is unique due to its specific structure, which imparts distinct chemical and physical properties. Its multiple tert-butyl groups provide steric hindrance, enhancing its stability and making it less prone to degradation compared to similar compounds.
Propriétés
Formule moléculaire |
C24H35N |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
3,5-ditert-butyl-N-(4-tert-butylphenyl)aniline |
InChI |
InChI=1S/C24H35N/c1-22(2,3)17-10-12-20(13-11-17)25-21-15-18(23(4,5)6)14-19(16-21)24(7,8)9/h10-16,25H,1-9H3 |
Clé InChI |
XQGSPQBVWQRCBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(Trifluoromethyl)phenyl]thiophene](/img/structure/B12845988.png)
![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)
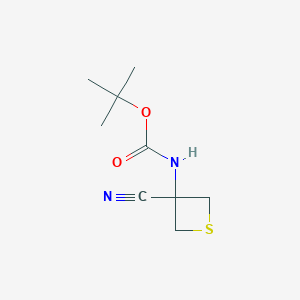
![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
![5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12846010.png)

![[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B12846023.png)
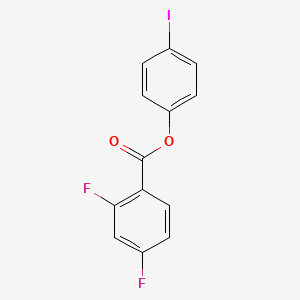
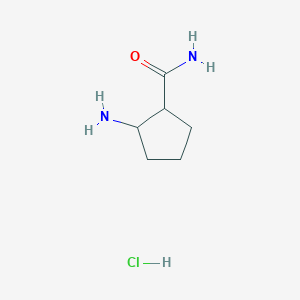
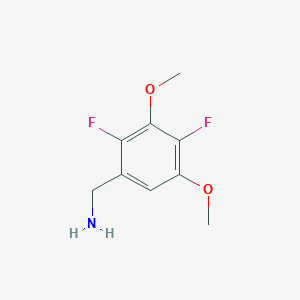
![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)
